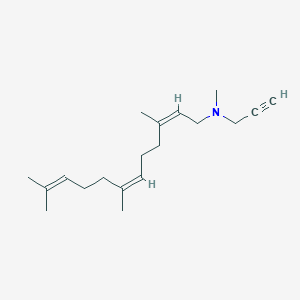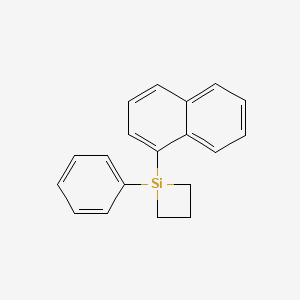
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- includes a four-membered ring containing silicon, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- typically involves the reaction of silacyclobutane with naphthalenyl and phenyl groups under controlled conditions. One common method is the anionic ring-opening polymerization of methylsilacyclobutane followed by post-modification using hydrosilylation protocols .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents such as tetrahydrofuran (THF) can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and applications .
Comparación Con Compuestos Similares
- Silacyclobutane, 1-methyl-1-(1-naphthalenyl)-
- Ethanone, 1-(1-naphthalenyl)-
Comparison: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is unique due to its specific structural arrangement, which includes both naphthalenyl and phenyl groups attached to the silacyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and reactivity in certain chemical reactions .
Propiedades
Número CAS |
54600-06-5 |
|---|---|
Fórmula molecular |
C19H18Si |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-1-phenylsiletane |
InChI |
InChI=1S/C19H18Si/c1-2-10-17(11-3-1)20(14-7-15-20)19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2 |
Clave InChI |
SDKDNYFDSQEMGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


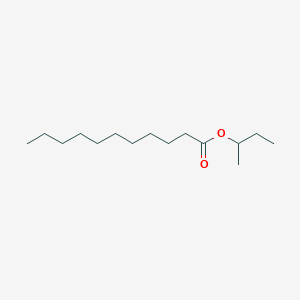
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
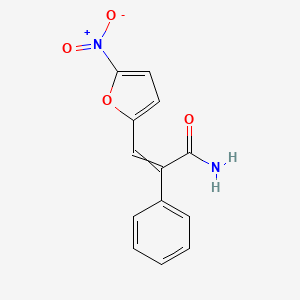
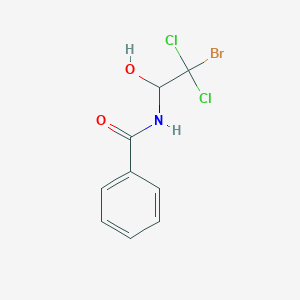
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
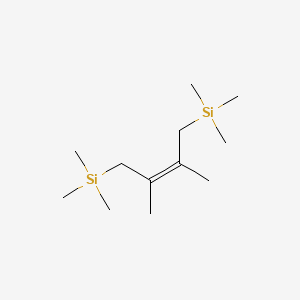
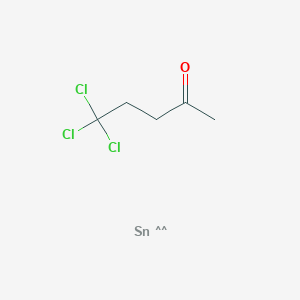
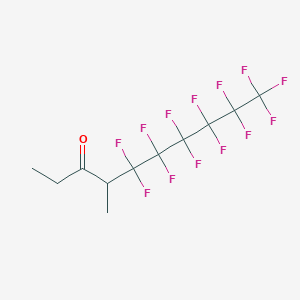
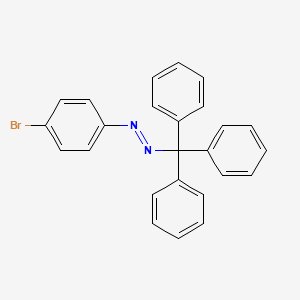
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
